molecular formula C13H14FN3O B13300902 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine

2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B13300902
M. Wt: 247.27 g/mol
InChI Key: LWKLAFNGPJWONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that contains both an oxadiazole ring and a piperidine ring. The presence of these rings makes it a compound of interest in medicinal chemistry due to its potential biological activities. The fluorophenyl group adds to its chemical uniqueness and potential pharmacological properties.

Preparation Methods

The synthesis of 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets in the body. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, making it more effective. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine can be compared with other similar compounds, such as:

The presence of the fluorophenyl group and the oxadiazole ring in this compound makes it unique and potentially more effective in certain applications.

Properties

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-piperidin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H14FN3O/c14-10-6-2-1-5-9(10)12-16-17-13(18-12)11-7-3-4-8-15-11/h1-2,5-6,11,15H,3-4,7-8H2

InChI Key

LWKLAFNGPJWONH-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NN=C(O2)C3=CC=CC=C3F

Origin of Product

United States

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